Methyl 2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 2-hydroxy-3-nitrobenzoate, also known as methyl nitrobenzoate, is an organic compound with the chemical formula C7H6NO5. It is a white crystalline solid that is soluble in water and alcohol. It is used as a reagent in organic synthesis and has a wide range of applications in scientific research.
Scientific Research Applications
Spectroscopic Applications and Solubility Studies
- Abraham Model Solute Descriptors for Solubility Prediction : Spectroscopic methods determined the solubility of 2-methyl-3-nitrobenzoic acid in various solvents, allowing for the calculation of Abraham model solute descriptors. These descriptors enable the prediction of solubility in additional organic solvents, suggesting applications in solvent selection for chemical processes and pharmaceutical formulation (Hart et al., 2017).
Crystal Structure Analysis
- Non-Covalent Interactions in Crystal Structures : A study on Methyl 4-Hydroxy-3-Nitrobenzoate revealed its crystallization with two unique molecules in the asymmetric unit, highlighting the role of hydrogen bonding and π-stacking interactions in the crystal structure. This information is crucial for understanding the material's properties and designing new materials with desired properties (Xin-ling Fu et al., 2012).
Synthesis and Chemical Reactions
- Synthesis of Schiff Base Dye Ligands and Their Complexes : Research on the synthesis of azo group-containing Schiff base ligands and their copper(II) and cobalt(II) complexes explores their spectroscopic, thermal analysis, and magnetic properties. This work has implications for developing materials with specific magnetic properties and potential applications in catalysis and materials science (Ahmadi & Amani, 2012).
Environmental Chemistry and Pollutant Analysis
- Production of Chloro-5-hydroxy-2-nitrobenzoic Acid : A study focused on the chlorination of 3-Methyl-4-nitrophenol, a hydrolysate of the pesticide fenitrothion, demonstrated the formation of mutagenic compounds. This research is significant for understanding the environmental impact of pesticide degradation and the formation of potentially harmful by-products in water treatment processes (Takanashi et al., 2012).
Electrochemical Studies
- Electrochemical Cleavage of Nitrobenzoyl Group : Investigating the electrochemical behavior of butyl nitrobenzoates provided insights into using the nitrobenzoyl group as a protective group for hydroxyl functions. This research has applications in synthetic organic chemistry, particularly in selective protection and deprotection strategies (Jorge & Stradiotto, 1996).
Mechanism of Action
Target of Action
Methyl 2-hydroxy-3-nitrobenzoate is a derivative of 3-Nitrosalicylic acid . It has been shown to bind to Molybdenum , a key element in the activity of nitrogenase . Nitrogenase is an enzyme responsible for the conversion of atmospheric nitrogen into ammonia, a form that can be used by plants. Therefore, Molybdenum is crucial for the fertility of soil and water .
Biochemical Pathways
The compound potentially affects the nitrogen fixation pathway by influencing the activity of nitrogenase . This could have downstream effects on the availability of nitrogen compounds in the environment, which are essential nutrients for plant growth.
Pharmacokinetics
Its physical properties such as melting point (127-132ºc ), boiling point (263.9±20.0 °C at 760 mmHg ), and density (1.4±0.1 g/cm3 ) can provide some insights into its behavior in the environment.
Result of Action
The binding of Methyl 2-hydroxy-3-nitrobenzoate to Molybdenum could potentially enhance the activity of nitrogenase, leading to increased nitrogen fixation . This could result in improved soil fertility and plant growth.
Action Environment
The action of Methyl 2-hydroxy-3-nitrobenzoate is likely influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, its stability could be affected by exposure to light, heat, or certain chemical substances . Its efficacy might also be influenced by the concentration of Molybdenum in the environment .
properties
IUPAC Name |
methyl 2-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVYEHAFBEVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344441 | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-3-nitrobenzoate | |
CAS RN |
22621-41-6 | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22621-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-3-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Methyl 2-hydroxy-3-nitrobenzoate?
A1: Methyl 2-hydroxy-3-nitrobenzoate exhibits a nearly planar molecular structure. [] This planarity is primarily attributed to an intramolecular hydrogen bond formed between the hydroxy (-OH) and carboxylate (-COOCH3) groups. This interaction influences the molecule's overall conformation and potentially its interactions with other molecules. Additionally, weak intermolecular C-H⋯O hydrogen bonding is observed in the crystal structure, suggesting potential influences on its solid-state packing and physicochemical properties. []
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